(9H-芴-9-基)甲基(5-氨基戊基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

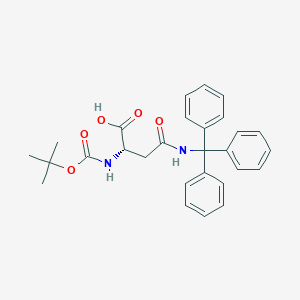

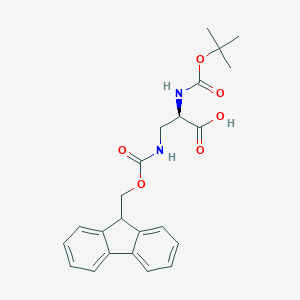

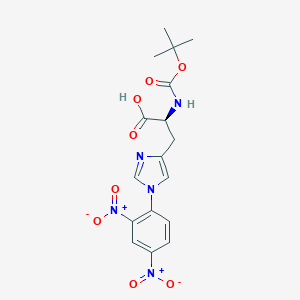

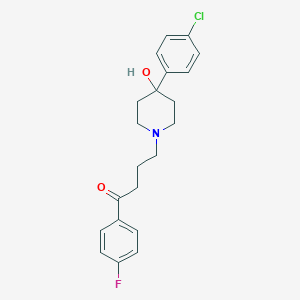

“(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is a chemical compound with the molecular formula C20H25ClN2O2. It is also known as FMOC-1,5-diaminopentance hydrochloride . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is based on its molecular formula C20H25ClN2O2. For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .Physical And Chemical Properties Analysis

The molecular weight of “(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is 360.9 g/mol. More detailed physical and chemical properties are not available in the retrieved data.科学研究应用

酶抑制和机制

氨基甲酸酯,包括与“(9H-芴-9-基)甲基(5-氨基戊基)氨基甲酸酯”结构相关的化合物,因其在抑制乙酰胆碱酯酶 (AChE) 中的作用而被广泛研究,乙酰胆碱酯酶是神经传递的关键酶。研究表明,氨基甲酸酯通过对酶活性位点中的丝氨酸残基进行氨基甲酰化,作为有效的 AChE 抑制剂。此作用会导致一系列抑制持续时间,具体取决于氨基甲酰基的大小和取代基,这会影响酶通过脱氨基甲酰化重新激活的速率。这一特性是氨基甲酸酯作为杀虫剂和神经病学和药理学治疗剂开发的基础 (Rosenberry & Cheung,2019)[https://consensus.app/papers/ratelimiting-step-decarbamoylation-rosenberry/c181544ea8bd562fbc03791da602d99c/?utm_source=chatgpt].

分析化学应用

在分析化学中,与氨基甲酸酯相关的化合物荧光素已被用作一种灵敏且通用的探针,用于检测各种化合物(包括氨基酸、肽和蛋白质)中的伯氨基。其非荧光特性,加上在环境温度下的快速反应,使其成为生化分析的宝贵工具,尽管其灵敏度低于其他试剂。该应用对于生物学上有意义的分子在研究和临床诊断中的定性和定量分析至关重要 (Derayea & Samir,2020)[https://consensus.app/papers/review-fluorescamine-versatile-probe-derayea/78bf8f29e84c59a8a13885dbc9e99f81/?utm_source=chatgpt].

环境影响和生物修复

氨基甲酸酯类杀虫剂,包括与“(9H-芴-9-基)甲基(5-氨基戊基)氨基甲酸酯”结构相关的杀虫剂,由于其毒性和在生态系统中的持久性而引发了环境问题。关于氨基甲酸酯类杀虫剂对非目标生物(如淡水生态系统中的鱼类)的影响的研究,强调了制定有效生物修复策略的必要性。了解氨基甲酸酯通过微生物作用的降解途径对于开发减轻其环境影响的方法至关重要,突出了氨基甲酸酯化学在环境科学和安全中的重要性 (Nwigwe,2007)[https://consensus.app/papers/effects-carbamate-pesticide-freshwater-ecosystems-nwigwe/cc8a5e5efb025d13a33ba8a40a3c187c/?utm_source=chatgpt].

药效学和药物设计

氨基甲酸酯的结构和理化性质,如“(9H-芴-9-基)甲基(5-氨基戊基)氨基甲酸酯”,已被用于药物设计中,特别是在开发具有特定药效学应用的化合物时。氨基甲酸酯/硫代氨基甲酸酯在药物化学中的多功能性,通过其对各种细菌菌株的功效及其在解决癌症等与衰老相关的健康问题的潜力得到证明,展示了氨基甲酸酯结构在药物研究和开发中的关键作用 (Asghar 等,2022)[https://consensus.app/papers/routes-synthesis-osdonor-carbamidethiocarbamide-asghar/114ad2619f38580cbcf9bd6db006a184/?utm_source=chatgpt].

安全和危害

作用机制

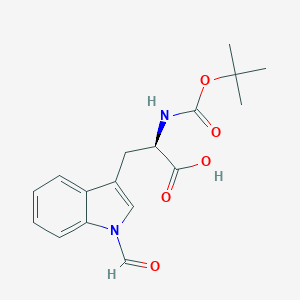

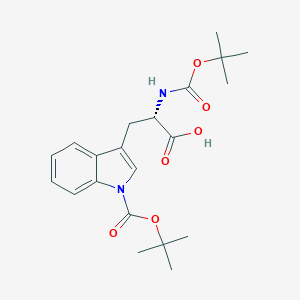

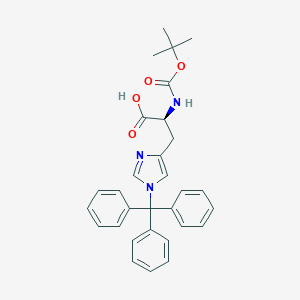

Target of Action

The primary target of Fmoc-Dape HCl is the amine group of amino acids . The Fmoc group, short for fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

Fmoc-Dape HCl interacts with its targets through a process known as Fmoc protection of the amine group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other compounds during synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Fmoc-Dape HCl is the synthesis of peptides and proteins . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Pharmacokinetics

The fmoc group is rapidly removed by base, and piperidine is usually preferred for fmoc group removal .

Result of Action

The primary result of Fmoc-Dape HCl’s action is the successful synthesis of complex peptides with protected amine groups . This allows for the creation of peptides with specific sequences and structures, which can be used in various applications, from drug development to materials science .

Action Environment

The action of Fmoc-Dape HCl is influenced by several environmental factors. For instance, the pH of the environment can affect the rate at which the Fmoc group is removed . Additionally, the presence of other compounds, such as bases or acids, can also impact the efficacy and stability of Fmoc-Dape HCl .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTXSWQISHLYHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。